Product packaging for 2-Acetamido-3-ethoxy-3-oxopropanoic acid(Cat. No.:CAS No. 187868-53-7)

2-Acetamido-3-ethoxy-3-oxopropanoic acid

Cat. No.: B062384
CAS No.: 187868-53-7
M. Wt: 189.17 g/mol
InChI Key: OQUXDKMVCGSMPI-UHFFFAOYSA-N
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Description

Contextualization within Amino Acid Chemistry and Organic Synthesis

2-Acetamido-3-ethoxy-3-oxopropanoic acid is structurally related to the proteinogenic amino acid, aspartic acid, and more broadly, it is a derivative of malonic acid. Its significance in organic synthesis stems from its role as a precursor to a wide array of α-amino acids. wikipedia.org The core of its utility lies in the reactivity of the α-carbon, which is flanked by two electron-withdrawing groups (an acetylamido group and an ethoxycarbonyl group), rendering the α-proton acidic and easily removable by a base. This facilitates the introduction of various side chains, a fundamental strategy in the synthesis of diverse amino acids.

The synthesis of α-amino acids using this compound's diethyl ester precursor, diethyl acetamidomalonate (DEAM), is a classic and well-established method known as the acetamidomalonate synthesis. ucalgary.ca This method provides a reliable route to racemic α-amino acids, which can then be resolved into their constituent enantiomers. The monoester, this compound, offers a more direct pathway in certain synthetic strategies and is a key intermediate in the selective synthesis of more complex molecular architectures.

Historical Development of its Synthetic Utility in Research

The synthetic journey of acetamidomalonate derivatives began in the early 20th century. The first synthesis of diethyl acetamidomalonate (DEAM) was reported in 1931. orgsyn.org However, its widespread application in the synthesis of α-amino acids gained significant traction following a publication in the Journal of the American Chemical Society in 1946, which detailed its use with primary halides. acs.org These early methods primarily focused on the synthesis of racemic amino acids.

The development of techniques for the selective monohydrolysis of dialkyl malonates, including derivatives like DEAM, was a crucial step in accessing compounds such as this compound. While the complete hydrolysis of DEAM leads to a malonic acid derivative that readily decarboxylates to alanine, selective hydrolysis of one ester group provides the monoester, a more versatile building block for certain applications. Research into non-enzymatic selective monohydrolysis has provided efficient methods for this transformation.

Significance as a Chiral Building Block in Advanced Synthesis

While the classical acetamidomalonate synthesis yields racemic products, the modern era of organic synthesis has seen the evolution of this chemistry towards asymmetric outcomes. The significance of this compound and its parent diester as chiral building blocks has emerged through the development of enantioselective synthetic methods.

One of the most powerful strategies to access chiral amino acids from acetamidomalonate derivatives is through enzymatic desymmetrization. Lipases, a class of enzymes, can selectively hydrolyze one of the two ester groups of a prochiral dialkyl acetamidomalonate in an enantioselective manner. This process yields an optically active monoester, such as a single enantiomer of this compound, and the unreacted diester. This enzymatic approach provides a direct and efficient route to chiral building blocks with high enantiomeric purity.

Furthermore, the development of asymmetric alkylation reactions, where the enolate of an acetamidomalonate derivative is reacted with an electrophile in the presence of a chiral catalyst or auxiliary, has expanded the toolbox for creating stereodefined α-amino acids. These advanced methods underscore the enduring importance of the acetamidomalonate scaffold in contemporary asymmetric synthesis, allowing for the construction of complex molecules with precise stereochemical control.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H11NO5 B062384 2-Acetamido-3-ethoxy-3-oxopropanoic acid CAS No. 187868-53-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-acetamido-3-ethoxy-3-oxopropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO5/c1-3-13-7(12)5(6(10)11)8-4(2)9/h5H,3H2,1-2H3,(H,8,9)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQUXDKMVCGSMPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(=O)O)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategies

Established Synthetic Pathways to 2-Acetamido-3-ethoxy-3-oxopropanoic Acid

The synthesis of this compound, also known as acetamidomalonic acid monoethyl ester, is fundamentally linked to its precursor, diethyl 2-acetamidomalonate. The established pathways involve the initial synthesis of the diester followed by a selective hydrolysis.

The primary route to this compound begins with the well-established synthesis of diethyl 2-acetamidomalonate (DEAM). A common and reliable method for preparing DEAM is detailed in Organic Syntheses, which involves a two-step process starting from diethyl malonate. orgsyn.org

First, diethyl malonate is treated with sodium nitrite in acetic acid to form diethyl isonitrosomalonate. This intermediate is then reduced and acetylated in a single step using zinc dust in a mixture of acetic anhydride and glacial acetic acid. orgsyn.org This procedure reliably yields the crystalline diethyl 2-acetamidomalonate. orgsyn.org

The crucial final step to obtain the target compound is the selective partial hydrolysis, or saponification, of one of the two ethyl ester groups of DEAM. This is typically achieved by carefully treating the diester with one equivalent of a base, such as potassium hydroxide (KOH) in an alcoholic solvent (e.g., ethanol). nih.gov The controlled stoichiometry is vital to prevent complete hydrolysis to the dicarboxylic acid. Acidification of the resulting potassium salt yields the desired this compound. nih.gov

Table 1: Reagents for Synthesis via Partial Saponification

Step Starting Material Key Reagents Product
1 Diethyl Malonate 1. Sodium Nitrite, Acetic Acid 2. Zinc Dust, Acetic Anhydride Diethyl 2-acetamidomalonate

| 2 | Diethyl 2-acetamidomalonate | 1. Potassium Hydroxide (1 equiv) 2. Acid (e.g., HCl) | this compound |

This interactive table summarizes the key reagents involved in the established synthetic pathway.

One patented optimization avoids the traditional nitrosation and reduction pathway. It involves the direct reaction of diethyl malonate and acetamide using air as the oxidant in the presence of a metal salt catalyst (cuprous chloride) and a ligand (disodium 2,2'-biquinoline-4,4'-dicarboxylate). This method reports product yields exceeding 90% and purity greater than 99%, with water as the only byproduct, presenting a significant improvement in environmental impact. google.com

Another modified preparation of the diester precursor involves a reductive acylation of nitroso-diethyl malonate where reaction times and temperatures are carefully controlled to optimize the yield and facilitate the isolation of the product. google.com These optimized methods for synthesizing the starting diester provide a more efficient entry point for the subsequent selective saponification to this compound.

Advanced Synthetic Transformations Employing this compound as a Key Intermediate

The utility of this compound extends beyond its direct synthesis; it serves as a crucial building block in more complex stereoselective synthetic applications, particularly in the synthesis of non-proteinogenic amino acids.

The structure of this compound, featuring a protected amino group and differential reactivity between its carboxylic acid and ester functionalities, makes it an ideal intermediate for constructing chiral molecules.

A significant application of this compound is as a precursor for α,β-dehydroamino acid derivatives, which are key substrates for asymmetric hydrogenation to produce enantiomerically pure α-amino acids. The synthesis of the dehydroamino acid derivative is achieved through a condensation reaction between this compound and an aldehyde or ketone.

This transformation is a variant of classical reactions like the Erlenmeyer–Plöchl synthesis, where an N-acyl glycine (B1666218) derivative condenses with an aldehyde to form an azlactone, which can be converted to the dehydroamino acid. wikipedia.org The active methylene group in this compound, flanked by the acetylamino and ethoxycarbonyl groups, can be deprotonated to form a nucleophile that attacks the carbonyl carbon of an aldehyde. Subsequent elimination of water yields the α,β-dehydroamino acid derivative. researchgate.net

This resulting unsaturated product is an ideal prochiral substrate for rhodium- or ruthenium-catalyzed asymmetric hydrogenation. The choice of a chiral phosphine ligand for the metal catalyst allows for the highly enantioselective reduction of the double bond, establishing the stereocenter of the final α-amino acid with a specific configuration.

Table 2: Synthetic Sequence for Asymmetric Amino Acid Synthesis

Step Reaction Type Reactants Product
1 Condensation This compound + Aldehyde (R-CHO) α,β-Dehydroamino acid derivative

| 2 | Asymmetric Hydrogenation | α,β-Dehydroamino acid derivative + H₂ | Chiral α-Amino acid |

This interactive table outlines the use of the title compound as an intermediate in the stereoselective synthesis of amino acids.

Chemoenzymatic strategies, which combine chemical and enzymatic transformations, offer powerful methods for selective synthesis under mild conditions. nih.gov A key chemoenzymatic application involving this compound is its own synthesis via the selective enzymatic hydrolysis of its precursor, diethyl 2-acetamidomalonate.

Lipases are a class of enzymes widely used in organic synthesis for their ability to catalyze the hydrolysis of esters with high selectivity. nih.gov In a non-aqueous environment or a biphasic system, a lipase can selectively hydrolyze one of the two ester groups of a symmetric or prochiral diester, a process known as desymmetrization. nih.gov

Specifically, a lipase can be chosen to catalyze the monohydrolysis of diethyl 2-acetamidomalonate to produce this compound with high efficiency and selectivity, avoiding the formation of the fully hydrolyzed dicarboxylic acid byproduct. nih.gov Studies on the lipase-catalyzed hydrolysis of similar diesters, such as diethyl malonate and diethyl adipate, have demonstrated the feasibility of selectively producing the corresponding monoester. nih.govresearchgate.net This enzymatic approach provides a green and highly selective alternative to chemical saponification, which can sometimes be difficult to control and lead to mixtures of products. nih.gov

Cascade and Domino Reaction Sequences

The application of this compound in tandem cross-enyne metathesis/ring-closing metathesis (RCM) strategies is not extensively documented in scientific literature. Enyne metathesis, a powerful reaction involving an alkene and an alkyne to form a 1,3-diene, is often employed in cascade sequences to construct complex molecular architectures, particularly heterocycles. These reactions, catalyzed by ruthenium carbene complexes, proceed through a series of cycloaddition and cycloreversion steps. While the versatility of enyne metathesis is well-established for building various molecular scaffolds, the direct utilization of this compound as a substrate in these specific tandem sequences has not been specifically detailed in the available research.

Derivatization and Functionalization Studies

This compound serves as a key reagent in the synthesis of certain substituted indole (B1671886) derivatives. One notable example is its use in the preparation of Ethyl 1-acetyl-1H-indole-3-carboxylate. In this synthesis, the reaction attempts to create a dehydrotryptophan derivative from an indole ester.

The process involves the acetylation of ethyl 1H-indole-3-carboxylate. The reaction is conducted in a mixture of pyridine and acetic anhydride, where this compound is a crucial component of the starting materials. The reaction mixture is stirred at an elevated temperature to facilitate the transformation. However, this particular reaction unexpectedly yields Ethyl 1-acetyl-1H-indole-3-carboxylate instead of the anticipated hydroxyl dehydrotryptophan. This outcome is attributed to the electron-withdrawing nature of the ester group, which enhances the acidity of the molecule, leading to deprotonation and subsequent acylation in the presence of pyridine.

Table 1. Synthesis of Ethyl 1-acetyl-1H-indole-3-carboxylate
ReactantReagent/SolventConditionsProductReference
Ethyl 1H-indole-3-carboxylateThis compound, Pyridine, Acetic anhydrideStirred at 60 °C for 3 hoursEthyl 1-acetyl-1H-indole-3-carboxylate

The structural backbone of this compound, being a monoester of a substituted malonic acid, lends itself to the preparation of various functionalized propanoic acid analogs. These strategies generally leverage the reactivity of the alpha-carbon (the carbon adjacent to the two carbonyl groups). The principles of malonic ester synthesis can be applied to introduce a wide array of functional groups.

A primary strategy involves the alkylation of the alpha-carbon. wikipedia.org The methylene group of a malonic ester derivative is readily deprotonated by a suitable base to form a stable enolate, which can then act as a nucleophile. masterorganicchemistry.com This enolate can be reacted with various electrophiles, most commonly alkyl halides, to introduce new carbon-carbon bonds. Subsequent hydrolysis and decarboxylation would yield a substituted propanoic acid. By choosing different alkylating agents (e.g., benzyl (B1604629) halides, allyl halides, or other functionalized halides), a diverse library of propanoic acid analogs can be generated.

Furthermore, diversity can be introduced by modifying the ester and amide functionalities. The ethyl ester can be transesterified or hydrolyzed and re-esterified with different alcohols to generate analogs with varied ester groups. The acetamido group can also be altered, although this is less common than alpha-carbon functionalization. These derivatization approaches allow for the synthesis of a broad spectrum of functionalized propanoic acid analogs for various research applications. nih.gov

Table 2. General Strategies for Functionalized Propanoic Acid Analogs
General StrategyKey StepsPotential FunctionalizationResulting Analog ClassReference
α-Carbon Alkylation1. Deprotonation with base 2. Reaction with alkyl halide (R-X) 3. Hydrolysis & DecarboxylationIntroduction of various alkyl or arylmethyl groups (R) at the C2 position.2-Acetamido-2-substituted-propanoic acids wikipedia.orgmasterorganicchemistry.com
Ester Modification1. Hydrolysis of ethyl ester 2. Re-esterification with different alcohols (R-OH)Variation of the ester group.2-Acetamido-3-alkoxy-3-oxopropanoic acid derivatives nih.gov

Applications in Advanced Organic Synthesis Research

Utility in the Synthesis of Tryptophan and its Derivatives

Diethyl acetamidomalonate is a cornerstone reagent in the classical synthesis of tryptophan and its various unnatural derivatives. wikipedia.orgnih.gov The methodology leverages the principles of malonic ester synthesis, which involves three main steps: deprotonation, alkylation, and a final hydrolysis and decarboxylation sequence. wikipedia.org

The process begins with the deprotonation of the acidic α-carbon of DEAM using a suitable base, typically sodium ethoxide, to form a stabilized enolate. This nucleophilic enolate is then alkylated via an SN2 reaction with an electrophile containing the indole (B1671886) ring system. For the synthesis of tryptophan itself, a common and effective electrophile is gramine (B1672134) or its quaternary ammonium (B1175870) salt derivatives, which are readily prepared from indole. wikipedia.org This alkylation step forges the crucial carbon-carbon bond that attaches the indole side chain to the α-carbon of the future amino acid.

The final stage involves the acidic or basic hydrolysis of both the ethyl ester groups and the acetamido protecting group. Subsequent heating of the reaction mixture induces decarboxylation, removing one of the carboxyl groups and yielding the final racemic tryptophan product. wikipedia.orgencyclopedia.pub This synthetic route is highly efficient, with reported yields for the synthesis of racemic tryptophan exceeding 90%. wikipedia.org The versatility of this method allows for the synthesis of a wide array of tryptophan derivatives by simply varying the structure of the indole-containing electrophile used in the alkylation step. researchgate.netscispace.com

Key Steps in Tryptophan Synthesis using DEAM
StepDescriptionKey ReagentsOutcome
1. DeprotonationFormation of a nucleophilic enolate from DEAM.Sodium ethoxide (NaOEt)Stabilized amidomalonate anion
2. AlkylationSN2 reaction with an indole-containing electrophile.Gramine or its quaternary saltAlkylated malonic ester intermediate
3. Hydrolysis & DecarboxylationRemoval of ester and amide protecting groups, followed by loss of CO2.Aqueous acid (e.g., HCl) and heatRacemic Tryptophan

Precursor for Macrocyclic Alpha Amino Acid Derivatives Synthesis

While diethyl acetamidomalonate is a well-established precursor for a variety of linear and simple cyclic amino acids, its application in the synthesis of macrocyclic alpha amino acid derivatives is not prominently documented in scientific literature. Research has demonstrated the synthesis of smaller cyclic amino acid derivatives using DEAM. researchgate.net These methods typically involve the sequential N-alkylation and C-alkenylation of the DEAM molecule, followed by a ring-closing metathesis (RCM) reaction to form the cyclic structure. researchgate.net

However, macrocyclic peptides and their derivatives, which are characterized by large ring structures, are generally synthesized through different strategies. mdpi.comfrontiersin.org Methodologies such as sortase-mediated ligation, native chemical ligation, and various solid-phase synthesis techniques are more common for creating these complex architectures. frontiersin.orgpeptide.com These approaches focus on cyclizing linear peptide precursors rather than building the macrocycle around a single amino acid derivative synthesized from DEAM. Therefore, the role of DEAM as a direct precursor for macrocyclic alpha amino acid derivatives remains a specialized and less-explored area of research.

Contribution to Complex Alkaloid Synthesis Research

The primary contribution of diethyl acetamidomalonate to complex alkaloid synthesis is its role as a reliable precursor for α-amino acids, particularly the indole-containing amino acid, tryptophan. wikipedia.org Tryptophan is a fundamental building block in the biosynthesis and total synthesis of a vast and structurally diverse class of natural products known as indole alkaloids. nih.govnih.gov Many of these alkaloids, such as mitragynine (B136389) and alstonisine, possess significant physiological activity and represent challenging targets for synthetic chemists. nih.gov

Role in Biological and Pharmaceutical Research Contexts

Investigation as a Precursor to Biologically Active Compounds

One of the most significant roles of this compound's scaffold is as a starting material in the synthesis of α-amino acids. wikipedia.org This method, known as the amidomalonate synthesis, is a robust and highly generalizable extension of the malonic ester synthesis. libretexts.orglibretexts.org The process allows for the creation of a wide variety of both natural and unnatural α-amino acids by introducing different side chains onto the glycine (B1666218) backbone, which the acetamidomalonate structure effectively represents. wikipedia.org

The synthesis proceeds through a well-defined, multi-step reaction sequence:

Deprotonation: The process begins with the treatment of diethyl acetamidomalonate with a base, typically sodium ethoxide. ucalgary.calibretexts.org The base abstracts an acidic α-hydrogen, creating a stabilized enolate ion. ucalgary.ca This carbanion is a potent nucleophile. ucalgary.ca

Alkylation: The nucleophilic enolate ion is then reacted with an alkyl halide (R-X). fiveable.me It attacks the electrophilic carbon of the alkyl halide in a nucleophilic substitution (Sₙ2) reaction, forming a new carbon-carbon bond and attaching the "R" group, which will become the amino acid's side chain. ucalgary.cafiveable.me

Hydrolysis and Decarboxylation: The resulting alkylated intermediate is treated with heated aqueous acid. ucalgary.ca This step accomplishes three transformations: hydrolysis of the two ester groups to carboxylic acids, hydrolysis of the acetamido group to a free amino group, and finally, decarboxylation (loss of CO₂) of the now unstable β-dicarboxylic acid intermediate to yield the final α-amino acid product. ucalgary.cafiveable.me

This synthetic route is invaluable for producing racemic mixtures of amino acids for further study or resolution. wikipedia.orgpressbooks.pub For instance, phenylalanine can be synthesized using benzyl (B1604629) chloride as the alkylating agent, and the synthesis of the oxidation-sensitive amino acid tryptophan has also been achieved with high yields using this method. wikipedia.orgorgsyn.org

Target Amino AcidRequired Alkyl HalideReference
PhenylalanineBenzyl chloride wikipedia.org
Aspartic AcidEthyl bromoacetate libretexts.orgpressbooks.pub
Leucine1-bromo-2-methylpropane (isobutyl bromide) libretexts.org
TryptophanGramine (B1672134) (or its quaternary ammonium (B1175870) salt) wikipedia.orgorgsyn.org

Contribution to Studies on Amino Acid Metabolism and Endogenous Pathways (via related compounds like 3-ethoxy-3-oxopropanoic acid)

While synthetic reagents like 3-ethoxy-3-oxopropanoic acid (ethyl malonate) are not typically direct participants in endogenous metabolic pathways, their role in the synthesis of amino acids is crucial for studying these very pathways. nih.gov The ability to synthesize custom amino acids allows researchers to create isotopically labeled versions (e.g., with ¹³C or ¹⁵N). When these labeled amino acids are introduced into cellular systems or whole organisms, they act as tracers. nih.gov Scientists can then follow their journey through various metabolic routes, identifying new pathways, quantifying metabolic flux, and understanding how metabolism is altered in disease states. nih.govnih.gov

Furthermore, malonic acid itself is a fundamental building block chemical. wikipedia.org In biological systems, its derivative, malonyl-CoA, is a critical intermediate in the biosynthesis of fatty acids and polyketides. Malonic acid can also be used in food and drug applications to control acidity. wikipedia.org The study of how malonates and their derivatives are processed or act within biological contexts provides insight into fundamental biochemical processes. The use of related alkanolamines, which share structural similarities, has been shown to influence lipid metabolism, highlighting the importance of such molecules in understanding metabolic networks. researchgate.net

Research on Enzyme Inhibition and Ligand Design (utilizing derivatives or related structural motifs)

The structural motif of a dicarboxylic acid, central to malonic acid and its derivatives, has long been exploited in the study of enzyme inhibition. A classic example is the competitive inhibition of the enzyme succinate (B1194679) dehydrogenase by malonate. libretexts.org Succinate dehydrogenase is a key enzyme in the citric acid cycle that converts succinate to fumarate. Malonate, having a similar dicarboxylate structure but lacking the -CH₂-CH₂- group, can bind to the enzyme's active site but cannot be dehydrogenated. libretexts.org This binding event blocks the normal substrate, succinate, from accessing the active site, thereby inhibiting the enzyme's function. libretexts.org This principle of a structurally similar molecule acting as a competitive inhibitor is a cornerstone of pharmacology. libretexts.org

In modern drug discovery, this concept is applied in a more sophisticated manner through structure-based ligand design. nih.gov The propanoic acid and malonate scaffolds are used as building blocks for designing more complex molecules that can act as potent and selective inhibitors of therapeutic targets. nih.gov For example, computational engineering has been used to explore malonate derivatives as potential inhibitors of the SARS-CoV-2 main protease, a critical enzyme for viral replication. kjpupi.id Similarly, derivatives of 2-(3-benzoylphenyl) propanoic acid have been synthesized and evaluated as dual-mechanism drugs targeting enzymes like cyclooxygenases and matrix metalloproteinases, which are relevant in inflammation and cancer. nih.govresearchgate.net These studies use techniques like molecular docking to predict how a designed ligand will bind to a target enzyme, guiding the synthesis of more effective therapeutic agents. kjpupi.idresearchgate.net

Inhibitor/Structural MotifTarget EnzymeResearch ContextReference
MalonateSuccinate DehydrogenaseClassic competitive inhibition studies, metabolic research libretexts.org
Malonate DerivativesSARS-CoV-2 Main Protease (Mpro)Antiviral drug design (computational) kjpupi.id
2-(3-benzoylphenyl) propanoic acid derivativesCyclooxygenases (COX), Matrix Metalloproteinases (MMPs)Anti-inflammatory and anti-cancer drug design nih.govresearchgate.net
Disubstituted Malonic AcidsVarious LyasesEnzyme-mediated asymmetric synthesis acs.org

Mechanistic and Computational Investigations

Elucidation of Reaction Mechanisms in Synthesis Employing the Compound

Detailed mechanistic studies elucidating the precise reaction pathways in syntheses that employ 2-Acetamido-3-ethoxy-3-oxopropanoic acid are not well-documented in readily accessible scientific literature. As a monoester derivative of acetamidomalonic acid, it is structurally related to diethyl acetamidomalonate, a common precursor in the synthesis of amino acids. The reactions involving such malonic acid derivatives typically proceed through the formation of a stabilized carbanion at the α-carbon, which then acts as a nucleophile.

A generalized, hypothetical mechanism for a reaction involving this compound would likely involve the following steps:

Deprotonation: Treatment with a suitable base would remove the acidic proton from the α-carbon, creating a resonance-stabilized enolate.

Nucleophilic Attack: This enolate would then attack an electrophile (e.g., an alkyl halide) in a nucleophilic substitution reaction.

Hydrolysis and Decarboxylation: Subsequent hydrolysis of the ester and amide groups, followed by heating, would lead to decarboxylation to yield a substituted N-acetylamino acid.

However, specific kinetic data, transition state analyses, or in-depth studies of reaction intermediates for this compound itself are not prominently featured in current research databases.

Stereochemical Control and Enantioselectivity Studies in Derived Reactions

Investigations into stereochemical control and enantioselectivity are crucial for compounds used in the synthesis of chiral molecules like amino acids. For reactions derived from this compound, such studies would aim to control the formation of specific stereoisomers. This is often achieved through the use of chiral catalysts, auxiliaries, or reagents.

While the broader field of asymmetric synthesis extensively covers malonic ester derivatives, specific studies focusing on achieving high enantioselectivity in reactions starting with this compound are not readily found. Research in this area would typically explore:

Chiral Phase-Transfer Catalysis: Using chiral catalysts to direct the approach of the electrophile to the prochiral enolate intermediate.

Metal-Catalyzed Asymmetric Reactions: Employing chiral ligands complexed to a metal center to create a chiral environment that influences the stereochemical outcome.

Without dedicated studies, the stereochemical outcomes of reactions involving this specific compound remain a subject for future investigation.

Computational Chemistry Approaches

Computational chemistry provides invaluable insights into the structure, reactivity, and interactions of molecules. For this compound, these methods could offer a deeper understanding where experimental data is lacking.

Density Functional Theory (DFT) is a powerful tool for investigating the electronic structure and properties of molecules. Applications for this compound would include:

Geometry Optimization: Determining the most stable three-dimensional conformation of the molecule.

Frontier Molecular Orbital (FMO) Analysis: Calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to predict sites of electrophilic and nucleophilic attack.

Reaction Pathway Modeling: Simulating reaction mechanisms, calculating activation energies, and identifying transition state structures to understand reaction kinetics and thermodynamics.

A search of existing literature did not yield specific DFT studies published for this compound. The table below represents a hypothetical output from a DFT analysis for illustrative purposes.

Computational PropertyHypothetical Value/DescriptorSignificance
Optimized GeometryConformation with minimized steric hindrance between the acetamido, ethoxy, and carboxylic acid groups.Predicts the most likely shape of the molecule in a low-energy state.
HOMO Energy-7.5 eVIndicates the energy of the outermost electrons; higher values suggest greater ease of donating electrons (nucleophilicity).
LUMO Energy-0.5 eVIndicates the energy of the lowest empty orbital; lower values suggest greater ease of accepting electrons (electrophilicity).
Electrostatic Potential MapNegative potential around the carbonyl oxygens and carboxylic acid group; positive potential around the amide proton.Maps regions of electron density to predict sites for non-covalent interactions and chemical reactions.

Note: The data in this table is illustrative and not based on published experimental or computational results for this specific compound.

Molecular dynamics (MD) and docking simulations are used to study how a molecule interacts with a biological target, such as a protein or enzyme. These studies are fundamental in drug discovery and design.

Molecular Docking: This technique would predict the preferred binding orientation of this compound within the active site of a target protein. The results are often scored to estimate binding affinity.

Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be run to observe the dynamic behavior of the compound-protein complex over time, providing insights into the stability of the interaction and the specific forces (e.g., hydrogen bonds, hydrophobic interactions) involved.

Specific molecular docking or MD simulation studies featuring this compound are not available in the reviewed literature. Such research would be necessary to explore its potential biological activity and mechanism of action at a molecular level.

Analytical and Characterization Methodologies in Research

Spectroscopic Analysis for Structural Elucidation (e.g., NMR, Mass Spectrometry)

Spectroscopic methods are fundamental in determining the molecular structure of organic compounds. While detailed spectroscopic data for "2-Acetamido-3-ethoxy-3-oxopropanoic acid" itself is not extensively published in readily accessible literature, the characterization of its derivatives is well-documented.

One key derivative, Ethyl 1-acetyl-1H-indole-3-carboxylate, has been synthesized using this compound as a starting material. tnstate.eduiucr.org The structural analysis of this derivative provides indirect confirmation of the precursor's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for identifying the chemical environment of hydrogen atoms within a molecule. For Ethyl 1-acetyl-1H-indole-3-carboxylate, the ¹H NMR spectrum, recorded in CDCl₃, shows characteristic signals that correspond to the different protons in the molecule. tnstate.edunih.gov These data are in agreement with previously reported values. tnstate.edunih.gov

¹H NMR Spectroscopic Data for Ethyl 1-acetyl-1H-indole-3-carboxylate

Chemical Shift (δ) (ppm)MultiplicityIntegrationAssignmentCoupling Constant (J) (Hz)
8.70–8.50m3HAromatic protons
7.60–7.30m2HAromatic protons
4.45q2HOCH₂CH₃7
2.70s3HCOCH₃
1.45t3HOCH₂CH₃7

Solvent: CDCl₃ Reference: tnstate.edunih.gov

Mass Spectrometry

Mass spectrometry is employed to determine the molecular weight and elemental composition of a compound. In the context of syntheses involving this compound, techniques like electrospray mass spectrometry (ESI-MS) are utilized to analyze reaction intermediates and products. researchgate.net For instance, in studies of catalytic hydrogenations where derivatives of the title compound are used, ESI-MS helps in identifying the various species present in the reaction mixture. researchgate.net While specific mass spectral data for the parent compound is not detailed in the provided search results, its molecular formula C₇H₁₁NO₅ corresponds to a molecular weight of 189.17 g/mol .

X-ray Crystallography for Solid-State Structural Analysis of Derivatives

X-ray crystallography provides precise information about the three-dimensional arrangement of atoms in a crystalline solid. The solid-state structure of the derivative, Ethyl 1-acetyl-1H-indole-3-carboxylate, has been determined by single-crystal X-ray diffraction. tnstate.eduiucr.orgnih.gov This analysis confirms the connectivity of the atoms and provides detailed bond lengths and angles.

The crystal structure reveals that the aromatic ring system of the molecule is essentially planar. iucr.orgnih.gov The molecules in the crystal lattice are connected through C—H···O interactions, forming chains. nih.gov Furthermore, weakly connected dimers are formed via π···π stacking interactions of the indole (B1671886) rings. nih.gov

Crystallographic Data for Ethyl 1-acetyl-1H-indole-3-carboxylate

ParameterValue
Molecular FormulaC₁₃H₁₃NO₃
Molecular Weight231.24
Crystal SystemTriclinic
Space GroupP-1
a (Å)7.519 (1)
b (Å)8.479 (1)
c (Å)10.187 (2)
α (°)97.38 (1)
β (°)95.78 (2)
γ (°)114.28 (1)
Volume (ų)578.58 (15)
Z2
Temperature (K)296
RadiationMo Kα
R-factor0.042
wR-factor0.120

Reference: tnstate.eduiucr.orgnih.gov

Chromatographic Methods for Purity Assessment and Reaction Monitoring (e.g., HPLC, LC-MS, UPLC)

Chromatographic techniques are essential for separating, identifying, and quantifying the components of a mixture. In the synthesis and application of this compound and its derivatives, High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are routinely used.

These methods are particularly valuable for:

Purity Assessment: Determining the purity of the synthesized compound and identifying any impurities.

Reaction Monitoring: Tracking the progress of a chemical reaction by analyzing the consumption of reactants and the formation of products over time.

For instance, in synthetic procedures involving this compound, LC-MS is used to confirm the completion of reaction steps. google.com One patent describes the use of an Agilent 1260 DAD high-pressure liquid chromatograph with a Zorbax SB-C18 column (100×4.6mm) for reaction monitoring. google.com While specific elution conditions such as mobile phase composition, flow rate, and retention times for this compound are not detailed, the mention of this instrumentation highlights the standard practices in the field for ensuring the quality and progress of chemical transformations involving this compound.

Future Research Directions and Challenges

Development of Novel and Sustainable Synthetic Methodologies

The traditional synthesis of acetamidomalonates often involves multi-step processes and the use of hazardous reagents. A key area for future research is the development of greener and more sustainable methods for the synthesis of 2-Acetamido-3-ethoxy-3-oxopropanoic acid. Drawing inspiration from established methods for the synthesis of the related compound, diethyl acetamidomalonate, several promising avenues can be explored.

One established route to diethyl acetamidomalonate involves the nitrosation of diethyl malonate, followed by reductive acylation. Future efforts could focus on replacing hazardous reagents in this process with more environmentally benign alternatives. For instance, exploring enzymatic or catalytic reduction methods in place of metal powders could significantly improve the sustainability of the synthesis.

A patent for the preparation of diethyl acetamidomalonate describes a method using water as a solvent and a phase transfer catalyst, which represents a step towards greener chemistry. google.com Adapting such a process for this compound, which has a free carboxylic acid group, would be a valuable research direction. The challenge would lie in managing the solubility and reactivity of the starting materials and intermediates in an aqueous medium.

Furthermore, a recently disclosed synthesis of diethyl acetamidomalonate utilizes diethyl malonate and acetamide with air as the oxidant in the presence of a metal salt and a ligand. google.com This approach, which avoids harsh oxidants and generates water as the primary byproduct, is a prime candidate for adaptation to the synthesis of this compound, aligning with the principles of green chemistry.

Synthetic Approach Key Features Potential for Sustainability
Reductive AcylationTwo-stage, one-pot processHigh potential with the use of catalytic reduction methods.
Phase Transfer CatalysisUtilizes water as a solventReduces the need for volatile organic solvents.
Aerobic OxidationUses air as the oxidantGenerates water as a byproduct, avoiding hazardous waste.

Exploration of New Catalytic Applications and Transformations

The reactivity of the active methylene group in malonic esters makes them valuable reagents in a variety of catalytic transformations. Research into the catalytic applications of this compound is a promising area for future investigation. The presence of both an ester and a carboxylic acid group could offer unique reactivity and selectivity compared to its diester analog, diethyl acetamidomalonate.

The use of diethyl acetamidomalonate in indium(III)-catalyzed additions to terminal alkynes provides an efficient route to β-branched α-amino acids. acs.orgresearchgate.net Investigating similar indium-catalyzed reactions with this compound could lead to the development of novel synthetic routes to complex amino acid derivatives. The free carboxylic acid moiety might influence the coordination with the metal catalyst, potentially leading to different reactivity or selectivity.

Furthermore, diethyl acetamidomalonate has been successfully employed as a nucleophile in asymmetric Michael additions catalyzed by chiral crown ethers. rsc.orgnih.gov These reactions have yielded Michael adducts with high enantioselectivities. Exploring the use of this compound in similar asymmetric catalytic systems could open up new pathways to chiral building blocks for pharmaceuticals and other fine chemicals. The acidity of the carboxylic acid group would need to be considered, as it could potentially interfere with the basic conditions often employed in these reactions.

Catalytic Reaction Catalyst Type Potential Products
Addition to AlkynesIndium(III) complexesβ-Branched α-amino acids
Michael AdditionChiral crown ethersChiral Michael adducts
CyclopropanationPhase transfer catalystsChiral cyclopropane diesters

Expansion of Derivative Synthesis for Emerging Biomedical Applications

A significant application of acetamidomalonate esters is the synthesis of α-amino acids, which are fundamental building blocks for a vast array of biologically active molecules. wikipedia.orgnbinno.comorgsyn.org The unique structure of this compound, with its differentially protected carboxylic acid groups, makes it an attractive starting material for the synthesis of novel amino acid derivatives with potential biomedical applications.

The classical acetamidomalonate synthesis involves alkylation of the central carbon atom, followed by hydrolysis and decarboxylation to yield the desired α-amino acid. ucalgary.castudy.com This methodology can be applied to this compound to prepare a wide range of both natural and unnatural α-amino acids. These amino acid derivatives are valuable as enzyme inhibitors, components of therapeutic peptides, and diagnostic biomarkers. amerigoscientific.com

A notable example of a pharmaceutical derived from diethyl acetamidomalonate is Fingolimod, an immunosuppressant used in the treatment of multiple sclerosis. wikipedia.orgrsc.org This highlights the potential of acetamidomalonate derivatives in drug discovery. Future research could focus on using this compound to synthesize analogs of existing drugs or to create entirely new classes of therapeutic agents. The presence of the free carboxylic acid could be advantageous for introducing specific functionalities or for improving the pharmacokinetic properties of the resulting molecules.

Derivative Class Potential Biomedical Application Synthetic Strategy
Novel α-Amino AcidsEnzyme inhibitors, therapeutic peptidesAlkylation followed by hydrolysis and decarboxylation
Fingolimod AnalogsImmunosuppressantsMulti-step synthesis involving alkylation
PeptidomimeticsDrug discoverySolid-phase or solution-phase peptide synthesis

Advanced Computational Modeling for Predictive Synthesis and Reactivity

Computational chemistry offers powerful tools for understanding and predicting the reactivity of organic molecules. The application of advanced computational modeling to this compound could accelerate the discovery of new synthetic routes and catalytic applications.

Density Functional Theory (DFT) can be employed to study the electronic structure and reactivity of the molecule. mdpi.com For instance, DFT calculations could be used to determine the acidity of the active methylene proton and to model the transition states of various reactions, providing insights into reaction mechanisms and helping to predict the most favorable reaction conditions. nih.gov Computational studies on the tautomerization of malonic acid have already provided valuable information on the relative stability of its different forms, which is crucial for understanding its reactivity. nih.govosti.gov

Furthermore, computational methods can be used to model the interaction of this compound with catalysts. By simulating the binding of the molecule to a catalyst's active site, researchers can gain a better understanding of the factors that control the stereoselectivity of asymmetric reactions. This knowledge can then be used to design more efficient and selective catalysts. A theoretical study on the unimolecular decomposition of malonic acid has demonstrated the utility of computational methods in elucidating reaction pathways. morressier.com

Computational Method Application Predicted Properties
Density Functional Theory (DFT)Electronic structure analysisAcidity, reaction transition states, and mechanisms
Molecular Dynamics (MD)Simulation of catalyst-substrate interactionsCatalyst binding and stereoselectivity
Quantum Mechanics/Molecular Mechanics (QM/MM)Modeling enzymatic reactionsEnzyme-catalyzed transformations

Q & A

Basic: What are the optimal synthetic conditions for preparing 2-Acetamido-3-ethoxy-3-oxopropanoic acid, and how is yield maximized?

Answer:
The compound is typically synthesized via the Perkin reaction or modified esterification routes. A high-yield method involves reacting acetylamino malonic acid diethyl ester under alkaline conditions (e.g., MeONa in methanol) at 70°C for 2 hours under nitrogen . Post-reaction neutralization with HCl, extraction with ethyl acetate, and purification via silica gel flash chromatography (hexanes/EtOAc) yield ~65% purity. Key factors include strict temperature control, inert atmosphere maintenance, and precise stoichiometry (1.1 eq MeONa) to minimize side reactions .

Basic: What purification strategies are effective for isolating this compound from reaction mixtures?

Answer:
After neutralization and extraction, flash chromatography using a hexanes/EtOAc gradient (3:1 to 1:1) effectively removes byproducts like unreacted diethyl esters . For crystalline purity, recrystallization from ethanol/water mixtures is recommended. Residual solvents (e.g., pyridine or acetic anhydride) are eliminated via repeated washing with brine and drying over MgSO₄/Na₂SO₄ .

Basic: What analytical methods are critical for characterizing this compound’s structural integrity?

Answer:
1H NMR (δ 8.70–8.50 ppm for indole derivatives) confirms functional groups like acetamido and ethoxy moieties . X-ray crystallography reveals planar aromatic systems and intermolecular interactions (e.g., C–H⋯O bonds, π-stacking with centroid distances of 3.571 Å), ensuring stereochemical accuracy . High-resolution mass spectrometry (HRMS) validates molecular weight, while IR spectroscopy identifies carbonyl stretches (~1740 cm⁻¹ for ester groups) .

Advanced: How does this compound serve as a precursor in macrocyclic α-amino acid (AAA) synthesis?

Answer:
Its enyne derivative enables tandem cross-enyne/RCM (ring-closing metathesis) strategies to construct macrocyclic peptides. The ethoxy group facilitates ester-to-amide transformations, while the acetamido moiety stabilizes transition states during cyclization. This approach enhances receptor affinity by rigidifying peptide backbones, as demonstrated in somatostatin analogs .

Advanced: How can discrepancies in reported synthesis yields (e.g., 65% vs. 83%) be reconciled?

Answer:
Yield variations stem from differences in stoichiometry (excess acetic anhydride in improves acylation efficiency) and purification rigor. For example, iterative addition of starting material (e.g., adding 0.18 g ethyl acetamido malonate mid-reaction) reduces side-product formation, boosting yields to 83% . Catalyst choice (e.g., Grubbs vs. Hoveyda-Grubbs) in RCM also impacts macrocyclization efficiency .

Advanced: What role does stereochemistry play in reactions involving this compound, and how is it controlled?

Answer:
The compound’s planar structure minimizes steric hindrance, favoring axial attack in nucleophilic substitutions. In indole derivatization (), pyridine-mediated acetylation at 60°C ensures regioselective N-acetylation over O-acetylation. Chiral HPLC or enzymatic resolution can isolate enantiomers if racemization occurs during ester hydrolysis .

Advanced: How do intermolecular interactions influence its solid-state stability and reactivity?

Answer:
Crystallographic studies reveal weak C–H⋯O (2.95 Å) and π⋯π stacking (3.571 Å) interactions, stabilizing the lattice and reducing hygroscopicity. These interactions also dictate solubility: polar solvents (e.g., DMSO) disrupt H-bonding, enhancing dissolution for peptide coupling reactions .

Advanced: What are its applications in designing receptor-selective peptidomimetics?

Answer:
As a β-turn inducer, its rigid ethoxycarbonyl group mimics peptide backbones in somatostatin analogs. Substituting the acetamido group with fluorobenzaldehyde derivatives () enhances binding to SST2/SST5 receptors, validated via in vitro cAMP assays .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.